A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Abstract
Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (CAS: 176969-33-8) is a fluorinated organic compound of significant interest as a versatile intermediate in the synthesis of various chemical entities, including pesticides and insecticides.[1] Its precise molecular structure, featuring a difluoromethyl group, an enol ether, and an ester moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides a detailed framework for the spectroscopic analysis of this compound. It outlines the expected spectral data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), offers field-proven protocols for data acquisition, and explains the causal reasoning behind spectral interpretation. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis, development, and analysis of complex organic molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the foundation of any spectroscopic analysis. The compound exists predominantly as the E-isomer due to steric considerations and potential for intramolecular hydrogen bonding.
Table 1: Physicochemical Properties of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
| Property | Value | Source |
| IUPAC Name | ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | PubChem[2] |
| CAS Number | 176969-33-8 | PubChem[2][3] |
| Molecular Formula | C₉H₁₂F₂O₄ | Echemi[4][5] |
| Molecular Weight | 222.19 g/mol | PubChem[2][3] |
| Exact Mass | 222.07036518 Da | PubChem[2][3] |
| Density | 1.177 g/cm³ | Echemi[4] |
| Boiling Point | 248.4 °C at 760 mmHg | Echemi[4][5] |
| Refractive Index | 1.417 | Echemi[4] |
| Physical Form | Liquid | Sigma-Aldrich |
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// Invisible nodes for labels lbl_ester [label="Ester Ethyl", pos="7.5,1.5!", fontsize=10]; lbl_ether [label="Ether Ethyl", pos="8.5,0.5!", fontsize=10]; lbl_difluoro [label="Difluoromethyl", pos="2.5,-1!", fontsize=10]; lbl_keto [label="Keto", pos="2.5,0!", fontsize=10];
// Bonds C2 -- C1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- CH2_ester; CH2_ester -- CH3_ester; C2 -- O1 [style=double]; C3 -- C7; C7 -- C8; C8 -- O2; O2 -- C9; C9 -- C10; C7 -- C11; C11 -- F1; C11 -- F2; C11 -- H_chf2; C8 -- H_vinyl; C5 -- CH2_ether [style=invis]; // Helper for positioning C9 -- CH2_ether; CH2_ether -- CH3_ether; }
Caption: 2D Structure of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structure elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with 2D correlation spectroscopy, can provide a complete assignment of the molecule's carbon-hydrogen framework and confirm the presence and environment of the fluorine atoms.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is predicted to be highly informative. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the enol ether oxygen, and the difluoromethyl group. The key diagnostic signal is the vinylic proton of the enol ether, which is expected to be significantly downfield. Another critical resonance is the proton of the difluoromethyl group, which will appear as a triplet due to coupling with the two equivalent fluorine atoms (²J_HF).
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment (Proton Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| =CH -O (vinylic) | 7.8 – 8.2 | Singlet (s) | 1H | N/A | Deshielded by alkene, oxygen, and C=O group. |
| CH F₂ | 6.1 – 6.5 | Triplet (t) | 1H | ²J_HF ≈ 53 Hz | Deshielded by adjacent C=O and two F atoms. |
| Ester O-CH₂ -CH₃ | 4.2 – 4.4 | Quartet (q) | 2H | ³J_HH ≈ 7.1 Hz | Adjacent to ester oxygen. |
| Ether O-CH₂ -CH₃ | 4.0 – 4.2 | Quartet (q) | 2H | ³J_HH ≈ 7.1 Hz | Adjacent to ether oxygen. |
| Ester O-CH₂-CH₃ | 1.3 – 1.5 | Triplet (t) | 3H | ³J_HH ≈ 7.1 Hz | Ethyl group of the ester. |
| Ether O-CH₂-CH₃ | 1.2 – 1.4 | Triplet (t) | 3H | ³J_HH ≈ 7.1 Hz | Ethyl group of the ether. |
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will confirm the carbon backbone. The most notable feature will be the signal for the CHF₂ carbon, which will appear as a triplet with a very large one-bond carbon-fluorine coupling constant (¹J_CF). The adjacent keto-carbonyl carbon will also exhibit coupling to the fluorine atoms, appearing as a triplet with a smaller ²J_CF.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
| C =O (Keto) | 182 – 186 | Triplet (t) | ²J_CF ≈ 28 Hz | Ketone adjacent to CHF₂ group. |
| C =O (Ester) | 164 – 167 | Singlet (s) | N/A | Ester carbonyl carbon. |
| =C (CO)- | 158 – 162 | Singlet (s) | N/A | Alkene carbon α to ester. |
| C HF₂ | 113 – 117 | Triplet (t) | ¹J_CF ≈ 245 Hz | Carbon directly bonded to two F atoms. |
| =C H-O | 108 – 112 | Singlet (s) | N/A | Alkene carbon β to ester. |
| Ether O -CH₂ | 68 – 72 | Singlet (s) | N/A | Ether methylene carbon. |
| Ester O -CH₂ | 61 – 64 | Singlet (s) | N/A | Ester methylene carbon. |
| Ether O-CH₂-C H₃ | 14 – 16 | Singlet (s) | N/A | Ether methyl carbon. |
| Ester O-CH₂-C H₃ | 13 – 15 | Singlet (s) | N/A | Ester methyl carbon. |
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is essential for confirming the fluorine environment. For the CHF₂ group, a single resonance is expected. This signal will be split into a doublet by the adjacent proton (²J_HF), providing direct evidence for the H-C-F connectivity.
Table 4: Predicted ¹⁹F NMR Data (471 MHz, CDCl₃)
| Assignment (Fluorine) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CHF₂ | -120 to -130 | Doublet (d) | ²J_HF ≈ 53 Hz | Geminal difluoride coupled to one proton. |
Experimental Protocols: A Self-Validating Workflow
Trustworthiness: The following protocols are designed to produce high-quality, reproducible data. The combination of 1D and 2D NMR experiments constitutes a self-validating system, where structural assignments from one experiment can be confirmed by another.
Caption: A validated workflow for complete spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Data Acquisition
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Sample Preparation: Accurately weigh 15-20 mg of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.
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¹H NMR Acquisition:
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Insert the sample into a 500 MHz (or higher) NMR spectrometer.
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Lock onto the deuterium signal of CDCl₃ and shim the magnetic field for optimal homogeneity.
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Acquire the ¹H spectrum using a standard single-pulse experiment. A 30° pulse angle with a 1-second relaxation delay and 16 scans is a typical starting point.
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¹³C NMR Acquisition:
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Tune the probe to the ¹³C frequency.
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Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
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¹⁹F NMR Acquisition:
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Tune the probe to the ¹⁹F frequency.
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Acquire the ¹⁹F spectrum. A simple pulse-acquire sequence is sufficient.
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2D NMR (COSY, HSQC, HMBC):
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Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments to establish ¹H-¹H, ¹H-¹³C (one-bond), and ¹H-¹³C (long-range) correlations, respectively. These experiments are crucial for validating the assignments made from 1D spectra.
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Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass should be within 5 ppm of the theoretical exact mass.
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [C₉H₁₂F₂O₄ + H]⁺ | 223.0781 | Primary ion observed in positive mode ESI. |
| [C₉H₁₂F₂O₄ + Na]⁺ | 245.0600 | Often observed as a sodium adduct. |
| Elemental Composition | C₉H₁₂F₂O₄ | 222.0704 |
Expected Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Key fragments could arise from the loss of ethoxy (-OC₂H₅, 45 Da) or ethyl ester (-COOC₂H₅, 73 Da) groups.
Protocol 2: HRMS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) via direct infusion or LC inlet at a flow rate of 5-10 µL/min.
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Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage ~3.5 kV, cone voltage ~30 V).
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
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Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to confirm that the elemental composition matches C₉H₁₂F₂O₄ within a 5 ppm mass accuracy threshold.
Conclusion
The structural elucidation of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The key spectroscopic signatures—a downfield vinylic proton singlet in ¹H NMR, a triplet for the CHF₂ carbon with a large ¹J_CF coupling in ¹³C NMR, a doublet in the ¹⁹F NMR, and an accurate mass confirmation by HRMS—provide a unique analytical fingerprint. The methodologies and predicted data presented in this guide offer a robust framework for the unambiguous identification and quality assessment of this important synthetic intermediate.
References
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Title: Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate Source: ChemBK URL: [Link]
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Title: Supporting Information - General Spectroscopic Data Reporting Example Source: The Royal Society of Chemistry URL: [Link]
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